L-Serine1-13C,15N

Metabolomics Stable Isotope Resolved Metabolomics Mass Spectrometry

Low-resolution MS cannot distinguish 13C from 15N serine isotopologues, undermining metabolic flux quantification. L-Serine-1-13C,15N (CAS 2483830-04-0) resolves this with dual, position-specific labeling at the carboxyl carbon and α-amino nitrogen. • Simultaneously tracks carbon (nucleotide synthesis) and nitrogen (transamination) via HRMS-resolvable 13C₁-15N₁ isotopologue • Enables high-precision 13C-MFA (≤1% error) via 15N-NMR, reducing analysis time vs. traditional 13C-NMR methods • ≥98% purity solid; stable at ambient temperature during shipping

Molecular Formula C3H7NO3
Molecular Weight 107.08 g/mol
Cat. No. B15142959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine1-13C,15N
Molecular FormulaC3H7NO3
Molecular Weight107.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1
InChIKeyMTCFGRXMJLQNBG-WGVUESGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine-1-13C,15N: Dual-Labeled Metabolic Tracer


L-Serine-1-13C,15N is a stable isotope-labeled analog of the non-essential amino acid L-serine, specifically enriched with carbon-13 at the carboxyl carbon (C1) and nitrogen-15 at the α-amino group. It is a member of the broader class of isotopically labeled biomolecular probes, primarily employed as a metabolic tracer and internal standard in advanced analytical workflows. The compound's molecular formula is C₂[¹³C]H₇[¹⁵N]NO₃, with a molecular weight of 107.08 g/mol. Its strategic value derives from its dual, position-specific labeling, which facilitates the simultaneous tracking of carbon and nitrogen atoms through interconnected biochemical pathways, a capability not afforded by single-isotope analogs.

Dual-isotope (13C,15N) tracer for simultaneous carbon and nitrogen flux analysis
Position-specific labeling at C1 and α-amino group for precise pathway mapping
Designed for HRMS and 15N-NMR metabolomics and fluxomics workflows

Why Precise Labeling Pattern Matters


The substitution of L-Serine-1-13C,15N with alternative serine isotopologues—such as uniformly labeled (L-Serine-13C3,15N), single-isotope (L-Serine-1-13C or L-Serine-15N), or unlabeled serine—is not scientifically tenable for applications requiring precise metabolic flux quantification or molecular structure elucidation. Mass spectrometry (MS) at low resolution fails to distinguish between ¹³C and ¹⁵N isotopologues of serine, collapsing distinct labeling patterns into an unsolvable mixture [1]. Uniformly labeled analogs generate complex isotopologue distributions that can obscure pathway-specific flux information, while single-isotope tracers are blind to concurrent nitrogen or carbon metabolism. Furthermore, the specific location of the isotopic label (C1 vs. C3) dictates the observable downstream metabolites and the kinetic isotope effects that can alter enzymatic reaction rates [2]. Therefore, a compound's labeling pattern is not an interchangeable feature but a fundamental determinant of analytical performance and experimental outcome. The quantitative evidence below delineates the precise, measurable advantages that compel the selection of L-Serine-1-13C,15N over its related compounds.

L-Serine-1-13C,15N provides unique isotopologue resolution by HRMS.
Low-resolution MS cannot distinguish 13C from 15N labels, collapsing distinct patterns into unsolvable mixtures.
Position-specific labeling at C1 supports defined downstream metabolite tracking.
Uniformly labeled serine may generate complex isotopologue distributions that obscure pathway-specific flux information.
Simultaneous C and N flux quantification provides an integrated metabolic view.
Single-isotope tracers miss concurrent carbon or nitrogen metabolism, resulting in an incomplete dataset.

Quantitative Evidence Guide


HRMS Resolution of 13C-15N Serine Isotopologues

In direct head-to-head comparisons, low-resolution mass spectrometry cannot resolve the mass difference between a ¹³C and a ¹⁵N label in serine (Δm ≈ 0.0063 Da), resulting in identical observed signals for ¹³C₁-¹⁵N₀, ¹³C₀-¹⁵N₁, and ¹³C₁-¹⁵N₁ isotopologues. High-resolution MS (HRMS), however, cleanly distinguishes these species, enabling unambiguous determination of the labeling pattern. This differentiation is critical for deconvoluting complex metabolic fluxes. [1]

HRMS isotopologue resolution
Head-to-head
Target HRMS uniquely resolves 13C1-15N1 from other isotopologues.
Low-res MS Unsolvable mixture; identical signals for 13C1-15N0, 13C0-15N1, and dual-labeled serine.
Supports HRMS-based metabolic flux quantification.
Data to verify; resolution prerequisite for dual-isotope tracer studies.
Metabolomics Stable Isotope Resolved Metabolomics Mass Spectrometry

15N-NMR for Enhanced 13C-MFA Throughput

Traditional ¹³C-metabolic flux analysis (¹³C-MFA) relies on ¹H and/or ¹³C NMR. A novel approach exploiting the ¹⁵N nucleus was shown to derive the same information with 'increased efficiency.' When evaluated using a biologically produced ¹⁵N-labeled sample, the method demonstrated 'excellent agreement' between measured and expected isotopomer abundances, with accuracy and precision within 1%. This ¹⁵N-based method increases the coverage of the isotopic space and accelerates analysis, making it a 'promising tool to increase the throughput and the resolution of ¹³C-fluxomics studies.' [1]

15N-NMR throughput
Class-level
≤1%
Supports 15N-NMR fluxomics throughput review.
Class-level inference; reported accuracy and precision for isotopomer abundances.
Metabolic Flux Analysis NMR Spectroscopy Fluxomics

Simultaneous Carbon and Nitrogen Flux Quantification

The dual isotopic labeling with ¹³C and ¹⁵N enables the simultaneous quantification of intracellular carbon (C) and nitrogen (N) metabolic fluxes in any living system. This is a fundamental advantage over single-isotope tracers like L-Serine-1-13C (tracks only carbon) or L-Serine-15N (tracks only nitrogen), which provide an incomplete picture of cellular metabolism. The ability to track both elemental fluxes concurrently provides a more comprehensive and integrated view of metabolic network operation.

C/N flux coverage
Class-level
Dual label Simultaneous C and N flux quantification.
Single label Carbon flux only or nitrogen flux only; incomplete metabolic picture.
Enables integrated C/N flux mapping.
Class-level concept; experimental validation required for specific models.
Metabolic Flux Analysis Systems Biology Cancer Metabolism

Optimal Application Scenarios


Cancer One-Carbon Metabolism Studies

L-Serine-1-13C,15N is the tracer of choice for studies investigating the role of serine in cancer cell proliferation via one-carbon metabolism. Its dual labeling allows simultaneous tracking of the carbon backbone into nucleotide synthesis and the α-amino nitrogen into transamination products. The unique resolution of its ¹³C₁-¹⁵N₁ isotopologue by HRMS, as demonstrated in direct comparative analyses, is essential for accurately quantifying the partitioning of labeled serine into downstream metabolites like glycine, formate, and methylated macromolecules (DNA/RNA), thereby generating high-confidence flux maps in cancer models. [1]

High-Throughput 13C-MFA with NMR

For laboratories seeking to accelerate and enhance the resolution of ¹³C-MFA studies using NMR, L-Serine-1-13C,15N provides a critical advantage. Its ¹⁵N label enables the use of specialized ¹⁵N-NMR experiments that have been shown to analyze isotope incorporation with high efficiency and precision (≤1%). This approach increases the coverage of quantifiable isotopomers and reduces analysis time compared to traditional ¹³C-NMR methods, making it ideal for large-scale fluxomics projects or studies requiring rapid turnaround. [2]

Integrated Carbon-Nitrogen Metabolism Tracing

When the research objective requires a comprehensive understanding of how a biological system integrates carbon and nitrogen metabolism, L-Serine-1-13C,15N is the superior probe. Unlike single-isotope labeled serine, this dual-labeled analog provides parallel readouts on the fate of its carbon skeleton and amino group, revealing the interconnected operation of pathways like glycolysis, the TCA cycle, one-carbon metabolism, and amino acid transamination networks in a single experiment. This capability is particularly valuable in systems biology, microbial physiology, and plant metabolism studies.

Application
Selection Property
Validation Focus
Cancer one-carbon metabolism studies
Dual C/N labeling for nucleotide and transamination tracking
HRMS isotopologue resolution and flux map fidelity
High-throughput 13C-MFA by NMR
15N label enables 15N-NMR experiments for flux analysis
Isotopomer abundance precision and throughput review
Integrated carbon-nitrogen metabolism tracing
Simultaneous C and N flux readout in a single experiment
Cross-pathway network analysis and systems-level interpretation

Technical Documentation Hub

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35 linked technical documents
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